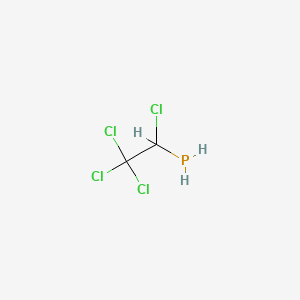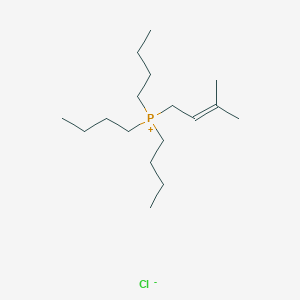
Tributyl(3-methylbut-2-EN-1-YL)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with three butyl groups and a 3-methylbut-2-en-1-yl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with 3-methylbut-2-en-1-yl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The reaction can be represented as follows:
[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{CH}_2\text{C(CH}_3\text{)=CH}_2\text{]}+\text{Cl}- ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Substitution: The chloride anion can be substituted with other nucleophiles.
Addition: The double bond in the 3-methylbut-2-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as hydroxide, alkoxide, and amines can replace the chloride anion.
Addition: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Major Products
Oxidation: Tributyl(3-methylbut-2-en-1-yl)phosphine oxide.
Substitution: Various phosphonium salts depending on the nucleophile used.
Addition: Saturated phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules through prenylation.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of tributyl(3-methylbut-2-en-1-yl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with molecular targets through ionic interactions, while the 3-methylbut-2-en-1-yl group can participate in addition and substitution reactions. These interactions facilitate the modification of molecular structures and the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylphosphine: A related compound with three butyl groups attached to phosphorus.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Tributyl(phenylmethyl)phosphonium chloride: Similar structure with a phenylmethyl group instead of a 3-methylbut-2-en-1-yl group.
Uniqueness
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and potential applications compared to other phosphonium compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
52750-96-6 |
|---|---|
Molekularformel |
C17H36ClP |
Molekulargewicht |
306.9 g/mol |
IUPAC-Name |
tributyl(3-methylbut-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C17H36P.ClH/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h12H,6-11,13-16H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CIEHZCLAWVZYBK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC=C(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



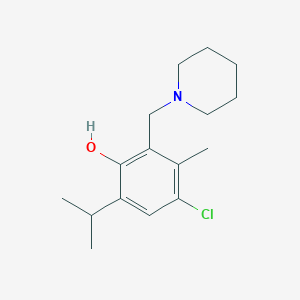
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)



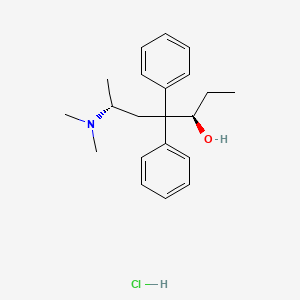
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
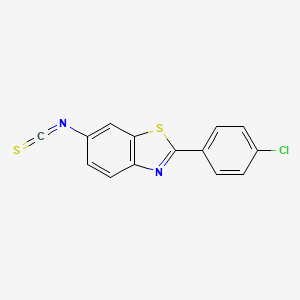
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
